Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
“Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 405924-25-6 . It has a molecular weight of 267.33 . The IUPAC name for this compound is ethyl 2-(2-cyanoacetamido)-4,5-dimethyl-1H-1lambda3-thiophene-3-carboxylate .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes “Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N2O3S/c1-4-17-12(16)10-7(2)8(3)18-11(10)14-9(15)5-6-13/h18H,4-5H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant and Anti-Inflammatory Activities
A study by Madhavi and Sreeramya (2017) explored the synthesis and evaluation of novel compounds, including Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate derivatives, for their in vitro antioxidant and in vivo anti-inflammatory activities. The research highlighted that compounds containing phenolic substitution exhibited greater antioxidant activity. Selected compounds demonstrated promising anti-inflammatory activity, comparable to the standard drug diclofenac, showcasing the potential therapeutic applications of these derivatives (Madhavi & Sreeramya, 2017).
Organocatalyzed Synthesis
Abaee and Cheraghi (2013) reported a four-component process involving Ethyl cyanoacetate, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions. This efficient synthesis method precipitates the products from the reaction mixtures, which are easily obtained by simple filtration, highlighting the versatility of ethyl cyanoacetate in facilitating organic reactions (Abaee & Cheraghi, 2013).
Analgesic and Antioxidant Agents
Madhavi and Sudeepthi (2013) synthesized cyanoacetylated derivatives of aryl/hetero aryl amines, including Ethyl-2-(αcyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, and evaluated them for analgesic and antioxidant activity. The study found that these compounds exhibited potent analgesic and antioxidant activity, comparable to standard drugs, indicating their potential as novel analgesic and antioxidant agents (Madhavi & Sudeepthi, 2013).
Application in Dye Synthesis
Rangnekar et al. (1999) achieved the synthesis of Ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate by diazotization and coupling processes. These compounds were applied on polyester fibers as disperse dyes, studying their dyeing properties. This demonstrates the compound's utility in the synthesis of dyes with potential industrial applications (Rangnekar et al., 1999).
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-17-12(16)10-7(2)8(3)18-11(10)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZSPUDELNYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
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